2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide (CISPMB) is a novel synthetic drug that has been developed for use in laboratory experiments. It is a compound derived from the combination of two different compounds, namely a chloro-sulfonamide and a phenyl-isoxazole. CISPMB has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and infectious diseases. It has also been studied for its potential use in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Approaches
Research has been conducted on the synthesis of various sulfonamide derivatives, including efforts to create sterically hindered isomeric forms and novel compounds with potential biological applications. These syntheses involve complex chemical reactions aimed at obtaining compounds with specific structural characteristics for further investigation in biological and pharmaceutical applications (Rublova et al., 2017).
Molecular and Electronic Structure
Studies have also focused on understanding the molecular and electronic structure of sulfonamide compounds through X-ray crystallography and quantum-chemical calculations. These investigations provide insight into the compounds' potential interactions with biological targets (Rublova et al., 2017).
Biological Activities and Applications
Antibacterial Activity
Some sulfonamide derivatives have been synthesized and tested for their antibacterial activity against various strains of bacteria. This research is driven by the need for new antimicrobial agents to combat resistant bacterial infections (Sławiński et al., 2013).
Anticancer Activity
The potential anticancer activity of sulfonamide compounds has been a significant area of research. Studies have evaluated the effects of these compounds on different cancer cell lines, exploring their mechanisms of action and effectiveness in inhibiting cancer cell proliferation (Pomarnacka et al., 2009).
Enzyme Inhibition
Research into the inhibitory effects of sulfonamide derivatives on specific enzymes, such as human serum paraoxonase 1, highlights the potential of these compounds in modulating enzyme activity. This could have implications for the development of therapeutic agents targeting various diseases (Alım et al., 2017).
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between sulfonamide compounds and biological targets, such as enzymes or receptors. These studies help in understanding the binding affinities and mode of action of the compounds, facilitating the design of more effective therapeutic agents (Fahim & Shalaby, 2019).
Eigenschaften
IUPAC Name |
2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-6-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-11-3-2-4-15(19)17(11)25(22,23)20-10-14-9-16(21-24-14)12-5-7-13(18)8-6-12/h2-9,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVSCYAGVOBOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.